tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a tert-butyl ester group, a cyclopropane ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as oxidovanadium (IV) complex.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecule. For example, the tert-butyl group can enhance the compound’s binding affinity by providing hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 4-(cyclopropylcarbonyl)pyrrole-2-carboxylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyclopropane ring and a pyrrole ring, which confer distinct chemical and biological properties. The combination of these structural elements makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-8-10(12(16)9-5-6-9)7-11(15-8)13(17)18-14(2,3)4/h7,9,15H,5-6H2,1-4H3 |
InChI Key |
ADACNSRDZZLWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)OC(C)(C)C)C(=O)C2CC2 |
Origin of Product |
United States |
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